H-Gly-Asp-Gly-OH

Description

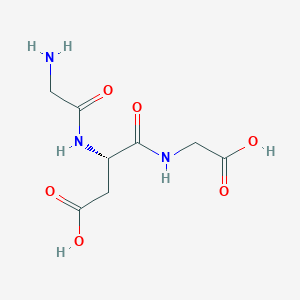

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUENNJKZJSVCKD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311547 | |

| Record name | Glycyl-L-α-aspartylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10517-27-8 | |

| Record name | Glycyl-L-α-aspartylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-L-α-aspartylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to H-Gly-Asp-Gly-OH: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the tripeptide H-Gly-Asp-Gly-OH (Glycyl-L-α-aspartylglycine). It details its core chemical and physical properties, structure, relevant experimental protocols for its synthesis and characterization, and places it within the context of related bioactive peptides.

Core Chemical and Structural Properties

This compound is a tripeptide composed of glycine (B1666218), aspartic acid, and another glycine residue linked sequentially by peptide bonds. The N-terminal amino group of the first glycine and the C-terminal carboxyl group of the second glycine remain free.

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (3S)-3-[(2-Aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid | [1] |

| Synonyms | Glycyl-L-α-aspartylglycine, Gly-Asp-Gly | [1] |

| CAS Number | 10517-27-8 | [1] |

| Molecular Formula | C₈H₁₃N₃O₆ | [1] |

| Molecular Weight | 247.21 g/mol | [1] |

| Exact Mass | 247.0799 g/mol | [1] |

| InChIKey | SUENNJKZJSVCKD-BYPYZUCNSA-N | [1] |

The 2D chemical structure of this compound illustrates the connectivity of the amino acid residues.

References

Technical Guide to the Gly-Asp-Gly Motif: Biological and Chemical Significance

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide Gly-Asp-Gly (GDG) is not extensively characterized in scientific literature as a standalone signaling molecule with a defined biological function. However, the constituent dipeptide motifs, particularly Aspartyl-Glycine (Asp-Gly), are of significant interest in peptide chemistry and biology. This guide provides an in-depth overview of the known biological activities of peptides containing the Asp-Gly motif, the critical chemical challenges associated with its synthesis, and its relevance in the context of related, well-characterized peptide sequences like Arg-Gly-Asp (RGD). Understanding the properties of the Asp-Gly linkage is crucial for the design and synthesis of peptides for therapeutic and research applications.

Chemical Significance: The Challenge of Aspartimide Formation

A primary consideration for researchers working with peptides containing the Asp-Gly sequence is the propensity for aspartimide formation. This intramolecular cyclization reaction is a significant side reaction during solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc group removal.

The reaction proceeds via the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl group of the aspartic acid residue, especially when the side-chain is protected as an ester. The subsequent residue, in this case, Glycine, significantly influences the rate of this side reaction due to its lack of steric hindrance. This can lead to peptide chain cleavage, racemization of the aspartic acid residue, and the formation of β-aspartyl and iso-aspartyl peptides, complicating purification and reducing the yield of the target peptide.[1][2]

Caption: Mechanism of Aspartimide Formation in Asp-Gly sequences.

Strategies to mitigate aspartimide formation include the use of sterically hindered protecting groups for the aspartic acid side chain or the addition of weak acids to the Fmoc deprotection solution.[2]

Biological Activity of Peptides Containing Asp-Gly and Related Motifs

While GDG itself lacks a well-defined role, longer peptides incorporating the Asp-Gly or related sequences have demonstrated biological activities in various contexts.

Immunomodulatory and Geroprotective Effects

Certain tetrapeptides have been investigated for their roles in immune regulation and processes related to aging. For instance, the peptides Ala-Glu-Asp-Gly and Lys-Glu-Asp-Gly have been shown to influence the thymus and thyroid glands.[3][4] It is suggested that Ala-Glu-Asp-Gly may exert its immunoprotective effects by activating the production of interferon-gamma in T-cells.

Anti-Thrombotic Activity

Peptide motifs containing Asp-Glu-Gly have been identified as inhibitors of platelet aggregation. These peptides have been shown to target P2Y12 and Thromboxane A2 receptors, suggesting their potential as novel therapeutic agents for thrombotic diseases.

Role in Biomineralization

The dipeptide Gly-Asp has been studied in the context of biomineralization, the process by which living organisms produce minerals. Research has shown that Gly-Asp, along with free aspartic acid, can inhibit the precipitation of aragonite, a form of calcium carbonate, which is a key component of coral skeletons and mollusk shells. This suggests a role for Asp-Gly containing proteins in controlling the formation of these biological structures.

The Arg-Gly-Asp (RGD) Motif: A Paradigm for Cell Adhesion

In any discussion of short peptide motifs with significant biological function, the Arg-Gly-Asp (RGD) sequence is paramount. This motif is arguably the most well-characterized short peptide sequence involved in cell adhesion. It is found in numerous extracellular matrix proteins, such as fibronectin, and mediates cell attachment by binding to integrins, a family of transmembrane receptor proteins. The interaction between RGD and integrins is crucial for various cellular processes, including cell migration, differentiation, and survival. The study of RGD has paved the way for the development of therapeutics that target cell-matrix interactions.

Caption: Simplified RGD-Integrin Signaling Pathway.

Data Summary

The following table summarizes the biological activities of various peptides containing the Asp-Gly motif or related sequences, as discussed in the literature.

| Peptide/Motif | Biological Context | Observed Effect | Quantitative Data | Reference(s) |

| Ala-Glu-Asp-Gly | Immunology/Aging | Activates lymphocyte proliferation in the thymus; potential to activate interferon-gamma production. | Not specified | |

| Lys-Glu-Asp-Gly | Endocrinology/Aging | Prevents atrophic changes in the thyroid gland in hypophysectomized birds. | Not specified | |

| Asp-Glu-Gly-Ile (DEGI) | Hematology | Inhibition of platelet aggregation induced by 2MeS-ADP and U46619. | IC50: 0.88 ± 0.10 mM and 0.85 ± 0.10 mM, respectively. | |

| Gly-Asp | Biomineralization | Inhibition of aragonite precipitation. | Not specified | |

| Arg-Gly-Asp (RGD) | Cell Adhesion | Mediates cell binding to extracellular matrix proteins via integrins. | Varies by integrin and protein context. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Asp-Gly Containing Peptide

This protocol provides a general workflow for the manual synthesis of a peptide containing the Asp-Gly motif using Fmoc/tBu chemistry, with considerations for minimizing aspartimide formation.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Asp(OMpe)-OH or another protecting group designed to reduce aspartimide formation)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide), potentially with 0.1 M HOBt (Hydroxybenzotriazole) added to suppress aspartimide formation.

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Workflow:

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For the Asp-Gly coupling, careful monitoring is recommended.

-

-

Washing: Wash the resin with DMF (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

While the Gly-Asp-Gly tripeptide itself is not a prominent bioactive molecule, the Asp-Gly motif it contains is of considerable importance to peptide scientists and drug developers. The biological activities of peptides incorporating this motif, ranging from immunomodulation to anti-thrombotic effects, highlight its potential as a component of larger therapeutic molecules. Concurrently, the chemical challenges posed by the Asp-Gly linkage, namely aspartimide formation, require careful consideration and strategic planning during peptide synthesis. The well-understood RGD motif serves as a powerful example of how a simple tripeptide sequence can have profound biological and therapeutic significance, offering a framework for the future investigation of other short peptide motifs.

References

- 1. benchchem.com [benchchem.com]

- 2. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

H-Gly-Asp-Gly-OH: A Technical Guide on its Synthesis, Characterization, and Research Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Asp-Gly-OH, composed of glycine (B1666218), aspartic acid, and glycine, is a subject of growing interest within the scientific community. While not as extensively studied as sequences like Arg-Gly-Asp (RGD), its constituent amino acids and the presence of the Asp-Gly motif suggest potential roles in a variety of biological processes. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It also explores its potential significance in research, drawing parallels with related peptide structures and their known biological activities. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further investigation by researchers.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, play crucial roles in a vast array of physiological and pathological processes. They can act as hormones, neurotransmitters, and signaling molecules, making them attractive candidates for therapeutic development and valuable tools in biomedical research. The specific sequence of amino acids in a peptide dictates its three-dimensional structure and, consequently, its biological function.

This guide focuses on the tripeptide this compound. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone. Aspartic acid, with its acidic side chain, can participate in electrostatic interactions and is a key component of many biologically active peptide motifs. The repetition of glycine may further influence the peptide's flexibility and interaction with biological targets. While specific literature on the discovery and dedicated applications of this compound is limited, its structural components suggest potential involvement in processes such as cell adhesion and extracellular matrix interactions, analogous to the well-documented RGD motif.

Synthesis and Purification of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is a widely used and reliable method for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O₆ |

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | 2-(2-(Carboxymethylamino)-2-oxoethylamino)acetic acid |

| Amino Acid Sequence | Gly-Asp-Gly |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which upon cleavage yields a C-terminal amide. For a C-terminal carboxylic acid, a Wang resin would be used.

Materials:

-

Fmoc-Gly-OH

-

Fmoc-Asp(OtBu)-OH

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptide (H2O)

-

Diethyl ether

-

Acetonitrile (ACN)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Gly-OH):

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling.

-

-

Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):

-

Repeat the Fmoc deprotection step as described in step 2.

-

Couple Fmoc-Asp(OtBu)-OH using the same procedure as in step 3.

-

-

Third Amino Acid Coupling (Fmoc-Gly-OH):

-

Repeat the Fmoc deprotection step.

-

Couple the final Fmoc-Gly-OH as described in step 3.

-

-

Final Fmoc Deprotection:

-

Perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Lyophilize the pure fractions to obtain the final this compound peptide.

-

Characterization

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Significance in Research

While direct research on this compound is not extensively documented, its structural components provide a basis for postulating its potential significance and applications.

Role of Constituent Amino Acids

-

Glycine: As the simplest amino acid, glycine residues can impart significant conformational flexibility to a peptide chain. This flexibility can be crucial for binding to and adapting to the shape of a biological target. Glycine also plays a role as a neurotransmitter in the central nervous system.[1]

-

Aspartic Acid: The acidic side chain of aspartic acid is negatively charged at physiological pH, allowing it to participate in electrostatic interactions with positively charged residues on proteins or with metal ions. The Asp residue is a key component of the Arg-Gly-Asp (RGD) motif, which is a canonical recognition sequence for integrins.[2]

Potential Biological Roles and Research Applications

Based on the properties of its constituent amino acids and its similarity to other biologically active peptides, this compound could be investigated in several research areas:

-

Cell Adhesion and Integrin Binding: The presence of the Aspartic acid residue suggests a potential, albeit likely weaker, interaction with integrins compared to the RGD motif. Research could explore if this compound can modulate cell adhesion, migration, and signaling pathways mediated by integrins.

-

Biomaterial Functionalization: Peptides are often used to functionalize biomaterials to improve their biocompatibility and promote specific cellular responses. This compound could be explored as a coating for materials used in tissue engineering and regenerative medicine to influence cell attachment and growth.

-

Drug Delivery: The peptide could be investigated as a component of drug delivery systems, potentially targeting tissues or cells that recognize the Gly-Asp motif.

-

Enzyme Substrate or Inhibitor Studies: The peptide could serve as a potential substrate or inhibitor for peptidases and proteases, aiding in the characterization of these enzymes.

Experimental Workflows and Signaling Pathways

Due to the limited specific data on this compound, the following diagrams are illustrative and based on established workflows for peptide synthesis and hypothetical signaling pathways that could be investigated.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for the solid-phase synthesis of this compound.

Hypothetical Signaling Pathway: Integrin-Mediated Cell Adhesion

This diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known functions of RGD peptides.

Caption: Hypothetical integrin-mediated signaling pathway for this compound.

Conclusion

This compound is a tripeptide with potential for various applications in biomedical research, stemming from the properties of its constituent amino acids. While specific data on its biological activity is currently scarce, the detailed synthesis and characterization protocols provided in this guide offer a solid foundation for researchers to explore its potential roles. Further investigation into its interactions with biological systems, particularly in the context of cell adhesion and signaling, is warranted to fully elucidate its significance. The workflows and hypothetical pathways presented here serve as a starting point for designing such future studies.

References

The Gly-Asp-Gly (GDG) Sequence: A Subtle Player in Protein Architecture and Interaction

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the role of the Glycine-Aspartic Acid-Glycine (GDG) tripeptide sequence in protein structure and interactions. While not as ubiquitously recognized as motifs like the Arg-Gly-Asp (RGD) sequence, the GDG motif appears in specific functional contexts, suggesting a nuanced but important role in protein biology. This document provides a comprehensive overview of the known functions of the GDG sequence, detailed experimental methodologies for its study, and visual representations of its involvement in molecular processes.

The GDG Sequence: An Overview

The Gly-Asp-Gly sequence is characterized by the presence of two glycine (B1666218) residues flanking a central aspartic acid. Glycine, the smallest amino acid, imparts significant conformational flexibility to the polypeptide chain. This flexibility can be crucial in protein active sites and regions requiring dynamic movement.[1] Aspartic acid, with its negatively charged side chain, is frequently involved in electrostatic interactions, including the coordination of metal ions and the formation of salt bridges. The combination of these residues suggests that the GDG sequence can contribute to both the structural pliability and the specific binding capabilities of a protein.

The GDG Motif in TPP-Dependent Enzymes: A Case Study

A notable and well-defined role for a GDG-containing motif is found in thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. In these enzymes, a conserved GDG(X)22–28NN motif is instrumental in binding the pyrophosphate moiety of the TPP cofactor.[2] TPP is a crucial cofactor for enzymes involved in carbohydrate and amino acid metabolism.

The GDG sequence, in this context, is part of a larger structural element that forms the binding pocket for the pyrophosphate group of TPP. The glycine residues likely provide the necessary flexibility for the protein backbone to wrap around the cofactor, while the aspartic acid may be involved in coordinating the magnesium ion that is often associated with the pyrophosphate.

Quantitative Data: Sequence Conservation

The conservation of the GDG motif across various TPP-dependent enzymes highlights its functional importance. The table below summarizes the occurrence of this motif in a selection of these enzymes.

| Enzyme | Organism | UniProt ID | Sequence with GDG Motif |

| Branched-chain α-ketoacid dehydrogenase | Homo sapiens | P12694 | GDG ...NN |

| α-ketoglutarate dehydrogenase | Homo sapiens | P20933 | GDG ...NN |

| Transketolase | Saccharomyces cerevisiae | P23253 | GDG ...NN |

| Pyruvate decarboxylase | Saccharomyces cerevisiae | P06169 | GDG ...NN |

| Pyruvate dehydrogenase | Escherichia coli | P0AFG8 | GDG ...NN |

| Pyruvate oxidase | Lactobacillus plantarum | P29315 | GDG ...NN |

Table 1: Conservation of the GDG(X)22–28NN motif in various TPP-dependent enzymes. The "(X)22-28" indicates a variable region of 22 to 28 amino acids between the GDG and the highly conserved Asparagine-Asparagine (NN) pair.[2]

Experimental Protocols for Studying GDG-Mediated Interactions

Investigating the role of the GDG sequence in protein interactions requires a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the functional importance of the GDG sequence. By substituting one or more of the amino acids in the motif, researchers can assess the impact on protein function, stability, and binding interactions.

Protocol:

-

Plasmid Preparation: Isolate the plasmid DNA containing the gene of interest from a bacterial culture.

-

Primer Design: Design mutagenic primers that contain the desired nucleotide changes to alter the GDG sequence (e.g., to an Alanine-Alanine-Alanine sequence). The primers should be complementary to the template DNA and have a melting temperature between 75-80°C.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.

-

Template Digestion: Digest the parental, methylated template DNA with a restriction enzyme such as DpnI, which specifically targets methylated and hemimethylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein and purify it using standard chromatography techniques.

-

Functional Assays: Compare the activity and binding properties of the mutant protein to the wild-type protein using relevant assays (e.g., enzyme kinetics, binding assays).

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamics of binding interactions in solution. It can provide quantitative data on the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein containing the GDG sequence and its binding partner (e.g., a cofactor or another protein).

Protocol:

-

Sample Preparation: Prepare solutions of the protein and its binding partner in the same buffer to minimize heat changes due to buffer mismatch. The concentrations should be chosen based on the expected binding affinity.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Loading the Syringe and Cell: Load the binding partner into the injection syringe and the protein into the sample cell.

-

Titration: Perform a series of injections of the binding partner into the protein solution. The heat change upon each injection is measured.

-

Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.

X-ray Crystallography

X-ray crystallography can provide a high-resolution three-dimensional structure of the protein, revealing the precise conformation of the GDG sequence and its interactions with its binding partner at the atomic level.

Protocol:

-

Protein Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing high-quality crystals of the protein in complex with its binding partner.

-

Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: Determine the initial phases of the reflections (e.g., by molecular replacement) to generate an initial electron density map. Build an atomic model of the protein into the electron density map and refine it to improve the fit with the experimental data.

-

Structure Analysis: Analyze the final structure to visualize the interactions involving the GDG sequence.

Visualizing GDG-Related Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the concepts discussed.

Caption: Workflow of TPP binding to a GDG-containing enzyme.

Caption: Experimental workflow for investigating the GDG sequence.

Conclusion and Future Directions

The Gly-Asp-Gly sequence, while not a universally recognized protein interaction motif, plays a specific and crucial role in certain protein families, such as the TPP-dependent enzymes. Its contribution to protein function appears to be a combination of providing structural flexibility through its glycine residues and participating in specific interactions via its central aspartic acid.

Further research is needed to identify and characterize the GDG sequence in other protein contexts. A systematic search of protein databases for the GDG motif in structurally and functionally important regions could reveal novel roles for this tripeptide. The application of advanced techniques such as cryo-electron microscopy and computational simulations will undoubtedly provide deeper insights into the dynamic and interactive nature of the GDG sequence in protein biology. For drug development professionals, understanding these subtle yet significant sequence motifs could open new avenues for the design of targeted therapeutics.

References

In-Depth Technical Guide: Determination of the Theoretical Molecular Weight of H-Gly-Asp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for calculating the theoretical molecular weight of the tripeptide H-Gly-Asp-Gly-OH. The accurate determination of molecular weight is a fundamental requirement in various scientific disciplines, including proteomics, drug discovery, and molecular biology.

Introduction

The tripeptide this compound consists of three amino acid residues: two glycine (B1666218) (Gly) residues and one aspartic acid (Asp) residue, linked by peptide bonds. The "H" at the N-terminus and "OH" at the C-terminus signify a free amino group and a free carboxyl group, respectively. The theoretical molecular weight is calculated by summing the molecular weights of the constituent amino acids and subtracting the mass of the water molecules eliminated during peptide bond formation.

Core Principles

The formation of a peptide bond between two amino acids involves a dehydration reaction, where a molecule of water is removed. For a peptide of n amino acid residues, (n-1) water molecules are eliminated.

Methodology for Theoretical Molecular Weight Calculation

The calculation of the theoretical molecular weight of this compound is performed in three primary steps:

-

Determination of the Molecular Weights of Individual Amino Acids: The molecular weight of each constituent amino acid is required.

-

Summation of Individual Amino Acid Molecular Weights: The molecular weights of all amino acids in the peptide sequence are added together.

-

Subtraction of the Mass of Water Molecules: The total mass of the water molecules lost during peptide bond formation is subtracted from the sum obtained in the previous step.

Data Presentation

The quantitative data required for the calculation are summarized in the tables below for clarity and ease of comparison.

Table 1: Molecular Formulas and Weights of Constituent Amino Acids

| Amino Acid | Chemical Formula | Molecular Weight ( g/mol ) |

| Glycine (Gly) | C₂H₅NO₂ | 75.07[1][2] |

| Aspartic Acid (Asp) | C₄H₇NO₄ | 133.10[3][4][5] |

Table 2: Molecular Formula and Weight of Water

| Molecule | Chemical Formula | Molecular Weight ( g/mol ) |

| Water | H₂O | 18.015 |

Table 3: Calculation of the Theoretical Molecular Weight of this compound

| Step | Description | Calculation | Result ( g/mol ) |

| 1 | Sum of the molecular weights of the constituent amino acids | (2 * MW of Glycine) + (1 * MW of Aspartic Acid) | (2 * 75.07) + 133.10 = 283.24 |

| 2 | Number of peptide bonds | 2 | |

| 3 | Mass of water molecules lost | 2 * MW of Water | 2 * 18.015 = 36.03 |

| 4 | Theoretical Molecular Weight of this compound | Step 1 Result - Step 3 Result | 283.24 - 36.03 = 247.21 |

Visualization of the Calculation Logic

The logical workflow for the calculation of the theoretical molecular weight is depicted in the following diagram.

Caption: Workflow for calculating the theoretical molecular weight of this compound.

Conclusion

The theoretical molecular weight of the tripeptide this compound is determined to be 247.21 g/mol . This value is crucial for a variety of experimental procedures, including mass spectrometry analysis, preparation of solutions with specific molar concentrations, and stoichiometric calculations in biochemical reactions. The detailed methodology and structured data presentation provided herein are intended to serve as a valuable resource for professionals in the fields of research and drug development.

References

An In-depth Technical Guide to the Isoelectric Point of the Gly-Asp-Gly Tripeptide

This guide provides a comprehensive analysis of the isoelectric point (pI) of the tripeptide Glycyl-L-Aspartyl-Glycine (Gly-Asp-Gly). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of peptides. This document covers the theoretical calculation of the pI, detailed experimental protocols for its determination, and visual representations of the underlying chemical principles and workflows.

Introduction to the Isoelectric Point

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1] At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will possess a net negative charge.[2] This property is fundamental to the behavior of peptides and proteins in solution, influencing their solubility, stability, and interactions with other molecules. A precise understanding of the pI is critical in various applications, including protein purification, formulation of therapeutic peptides, and designing analytical techniques like electrophoresis and chromatography.[1]

Quantitative Data: pKa Values of Ionizable Groups

The isoelectric point of a peptide is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and any ionizable side chains of the constituent amino acids. For the tripeptide Gly-Asp-Gly, the ionizable groups are the N-terminus of the first glycine, the side chain of aspartic acid, and the C-terminus of the second glycine. The table below summarizes the typical pKa values for these groups within a peptide.

| Ionizable Group | Amino Acid | pKa Value |

| α-carboxyl (C-terminus) | Glycine | ~3.3 |

| Side Chain (R-group) | Aspartic Acid | ~3.9 |

| α-amino (N-terminus) | Glycine | ~9.0 |

Note: The pKa values of the terminal groups in a peptide differ from those in free amino acids due to the influence of the adjacent peptide bond. The values presented are representative for peptide termini.[3][4]

Calculation of the Isoelectric Point (pI)

The pI of Gly-Asp-Gly is calculated by identifying the pH at which the net charge of the molecule is zero and then averaging the pKa values that bracket this neutral state.

Step-by-Step Calculation:

-

Identify Ionizable Groups and their pKa Values:

-

pKa₁ (C-terminus): 3.3

-

pKa₂ (Asp side chain): 3.9

-

pKa₃ (N-terminus): 9.0

-

-

Determine the Net Charge at Different pH Ranges:

-

At pH < 3.3: All three groups are protonated. The N-terminus is positively charged (+1), while both carboxyl groups are neutral (0). The net charge is +1 .

-

At pH between 3.3 and 3.9: The C-terminal carboxyl group is deprotonated (-1), the Asp side chain is protonated (0), and the N-terminus is protonated (+1). The net charge is 0 .

-

At pH between 3.9 and 9.0: The C-terminal carboxyl (-1) and the Asp side chain carboxyl (-1) are both deprotonated. The N-terminus is protonated (+1). The net charge is -1 .

-

At pH > 9.0: All three groups are deprotonated. The two carboxyl groups are negatively charged (-2), and the N-terminus is neutral (0). The net charge is -2 .

-

-

Calculate the pI: The zwitterionic form (net charge of 0) of Gly-Asp-Gly exists between pH 3.3 and pH 3.9. The isoelectric point is the average of the two pKa values that govern the transition to and from this neutral state.

pI = (pKa₁ + pKa₂) / 2 pI = (3.3 + 3.9) / 2 pI = 3.6

Therefore, the calculated isoelectric point of the Gly-Asp-Gly tripeptide is 3.6 .

Visualization of Peptide Charge States

The following diagram illustrates the change in the protonation state and net charge of Gly-Asp-Gly as the pH increases.

Caption: Charge states of Gly-Asp-Gly at varying pH levels.

Experimental Protocol: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique used to separate molecules, like peptides, based on their isoelectric point.

Principle: A stable pH gradient is established in a gel or capillary. When a peptide sample is applied, the electric field causes the peptides to migrate. A peptide with a net positive charge will move towards the cathode (negative electrode), and a peptide with a net negative charge will move towards the anode (positive electrode). This migration continues until the peptide reaches the point in the pH gradient that is equal to its pI, at which point it has no net charge and ceases to move.

Methodology:

-

Sample Preparation:

-

Dissolve the Gly-Asp-Gly tripeptide in deionized water or a buffer with low ionic strength to a final concentration of 1-10 mg/mL.

-

Centrifuge the sample to remove any insoluble material.

-

Optionally, include a set of pI marker proteins with known isoelectric points for calibration.

-

-

Gel/Capillary Preparation:

-

For gel-based IEF, a polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged molecules that establish the pH gradient when an electric field is applied.

-

For capillary IEF (cIEF), a fused-silica capillary is filled with a solution containing the sample, carrier ampholytes, and stabilizing polymers.

-

-

Electrophoresis:

-

Place the prepared gel into an electrophoresis chamber, or the capillary into a cIEF instrument.

-

Apply a voltage across the gel or capillary. The initial voltage is typically low to allow the pH gradient to form, followed by a higher voltage for focusing.

-

Focusing is typically run for a specific number of volt-hours (V-hr) to ensure peptides have reached their pI.

-

-

Detection and pI Determination:

-

After focusing, the peptides are visualized. In gels, this is commonly done by staining with Coomassie Brilliant Blue or silver stain. In cIEF, detection is often performed by UV absorbance at 280 nm as the focused zones are mobilized past a detector.

-

A calibration curve is generated by plotting the migration distance or time of the pI markers against their known pI values.

-

The isoelectric point of the Gly-Asp-Gly tripeptide is determined by interpolating its migration distance or time on the calibration curve.

-

Workflow for Experimental pI Determination

The diagram below outlines the logical flow of an isoelectric focusing experiment to determine the pI of a peptide.

Caption: Workflow for determining peptide pI via isoelectric focusing.

Conclusion

The isoelectric point of the tripeptide Gly-Asp-Gly has been determined through theoretical calculation to be approximately 3.6. This value is governed by the pKa of the C-terminal carboxyl group and the side chain of the internal aspartic acid residue. For empirical validation, isoelectric focusing provides a robust experimental method to accurately determine the pI. A comprehensive understanding and determination of this fundamental physicochemical property are essential for the successful development and application of peptide-based therapeutics and research reagents.

References

Potential Applications of H-Gly-Asp-Gly-OH in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Asp-Gly-OH, composed of glycine (B1666218) and aspartic acid, represents a molecule of significant interest within the biotechnology and pharmaceutical sectors. While direct research on this specific sequence is nascent, its structural components and similarity to well-characterized peptide motifs, notably the Arg-Gly-Asp (RGD) sequence, suggest a range of potential applications. This technical guide consolidates available information on its constituent amino acids and related peptides to explore the prospective utility of this compound in areas such as cell adhesion modulation, tissue engineering, and targeted drug delivery. Detailed experimental protocols for its synthesis and functional characterization are provided to facilitate further investigation into its biological activities.

Introduction: The Scientific Context of this compound

Short-chain peptides are pivotal signaling molecules in a myriad of biological processes. Their specificity and potency make them attractive candidates for therapeutic and biotechnological development. The tripeptide this compound is comprised of two glycine residues and one aspartic acid residue.

-

Glycine (Gly): The simplest amino acid, glycine, provides conformational flexibility to peptide backbones. It is a key component of many structural proteins, such as collagen, and also functions as a neurotransmitter.[1] Its presence in this compound can influence the peptide's three-dimensional structure and its interaction with biological targets.

-

Aspartic Acid (Asp): An acidic amino acid, aspartic acid plays crucial roles in protein synthesis, the urea (B33335) cycle, and as a precursor to other amino acids.[2][3] Its carboxyl side chain is often involved in coordinating with metal ions and forming key electrostatic interactions within protein binding sites.

The "Gly-Asp" sequence within this compound is a core component of the well-documented Arg-Gly-Asp (RGD) motif. The RGD sequence is a principal integrin-binding domain found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin.[4][5] This connection provides a strong rationale for investigating this compound for similar biological activities.

Potential Biotechnological Applications

Based on the functional roles of its constituent amino acids and its relationship to the RGD motif, this compound could have several applications in biotechnology.

Modulation of Cell Adhesion

The primary hypothesized application of this compound is in the modulation of cell adhesion. The RGD motif is a universal recognition sequence for numerous integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. By mimicking a portion of this motif, this compound could potentially:

-

Promote Cell Adhesion: When immobilized on a biomaterial surface, the peptide could enhance the attachment and spreading of specific cell types, a critical aspect of tissue engineering and regenerative medicine.

-

Inhibit Cell Adhesion: In a soluble form, the peptide could act as a competitive inhibitor, blocking the interaction between integrins and their natural ligands. This has therapeutic implications in cancer, where it could inhibit tumor cell invasion and metastasis, and in thrombosis, by preventing platelet aggregation.

Tissue Engineering and Biomaterial Functionalization

The ability to control cell behavior at the material interface is fundamental to the success of tissue engineering scaffolds. This compound could be covalently attached to the surface of biomaterials such as hydrogels, polymers, and metallic implants to improve their biocompatibility and promote tissue integration. This functionalization can guide cell proliferation and differentiation, accelerating the healing process.

Targeted Drug Delivery

Many cancer cells overexpress certain integrins on their surface. The "Gly-Asp" sequence within this compound could be exploited as a targeting ligand. By conjugating this peptide to drug-loaded nanoparticles or other therapeutic agents, it may be possible to achieve targeted delivery to tumor sites, thereby increasing therapeutic efficacy and reducing off-target side effects.

Quantitative Data on Related Peptides

While specific quantitative data for this compound is not yet available, the following table summarizes key interaction data for the related RGD motif to provide a comparative baseline for future studies.

| Peptide Sequence | Target Integrin(s) | Binding Affinity (IC50) | Application | Reference |

| GRGDS | α5β1, αvβ3 | 25 µM (for inhibition of ADP-induced platelet aggregation) | Inhibition of cell adhesion, anti-thrombotic research | |

| c(RGDfV) | αvβ3, αvβ5 | ~1-10 nM | Anti-angiogenic, anti-cancer research | |

| GRGDNP | α5β1 | Not specified | Inhibition of cardiac contractile function | |

| GRGDTP | Not specified | More inhibitory than GRGDS in tumor cell invasion assays | Anti-cancer research |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Aspartic Acid):

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Perform a ninhydrin (B49086) test to confirm complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH as in step 3.

-

Add to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Cell Adhesion Assay

This protocol describes a colorimetric assay to quantify cell attachment to a peptide-coated surface.

Materials:

-

This compound

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Cell culture medium

-

Crystal Violet solution

-

Sodium dodecyl sulfate (B86663) (SDS) solution

Procedure:

-

Plate Coating:

-

Dissolve this compound in PBS at various concentrations (e.g., 1, 10, 50, 100 µg/mL).

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

-

Cell Seeding:

-

Harvest cells and resuspend in serum-free medium.

-

Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells/well) to each well.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Staining and Quantification:

-

Fix the adherent cells with 10% formalin for 15 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Wash the wells with water and allow to air dry.

-

Solubilize the stain by adding 100 µL of 1% SDS solution to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Quantitative Analysis of Peptide-Protein Interaction (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of this compound to a target protein (e.g., a purified integrin).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

This compound (analyte)

-

Purified target protein (ligand)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified target protein over the surface to achieve covalent immobilization.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the peptide solutions over the immobilized ligand surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound Mediated Cell Adhesion

Based on the known signaling pathways of RGD-integrin interactions, the following diagram illustrates a potential mechanism for this compound.

Caption: Potential integrin-mediated signaling pathway initiated by this compound.

Experimental Workflow for Investigating this compound

The following workflow outlines a logical progression for the comprehensive evaluation of this compound.

Caption: A comprehensive workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a tripeptide with considerable, albeit largely unexplored, potential in biotechnology. Its structural similarity to the RGD motif strongly suggests a role in modulating cell-integrin interactions, opening avenues for its use in tissue engineering, as an anti-cancer agent, and in targeted drug delivery. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate the biological activities of this compound. Future research should focus on obtaining quantitative binding data for a panel of integrins, elucidating its precise signaling mechanisms, and evaluating its efficacy in relevant in vivo models. Such studies will be crucial in translating the theoretical potential of this peptide into tangible biotechnological and therapeutic applications.

References

The Gly-Asp-Gly Motif in Extracellular Matrix Proteins: A Technical Guide to a Non-Canonical Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Cell adhesion to the ECM is a fundamental process that governs cell migration, proliferation, differentiation, and survival. This adhesion is primarily mediated by integrins, a family of transmembrane receptors on the cell surface that recognize specific short amino acid motifs within ECM proteins. The most prominent and well-characterized of these motifs is the Arginine-Glycine-Aspartic acid (RGD) sequence. It is found in numerous ECM proteins, including fibronectin, vitronectin, and laminin, and serves as a primary ligand for approximately half of the known integrin subtypes.[1][2]

While the RGD motif has been the subject of extensive research, the significance of closely related sequences is also of great interest, particularly for understanding the specificity of integrin-ligand interactions. This technical guide focuses on the Glycine-Aspartic acid-Glycine (GDG) motif. In contrast to the adhesive properties of RGD, the GDG sequence is predominantly recognized as a non-binding motif in the context of cell adhesion to the ECM. Its primary role in research has been as a negative control to demonstrate the specificity of RGD-integrin interactions. This guide will provide an in-depth analysis of the GDG motif, presenting quantitative data on its lack of binding affinity, detailing experimental protocols where it is used as a control, and offering a structural explanation for its inability to effectively engage integrin receptors.

The GDG Motif: A Non-Binding Analogue of RGD

The substitution of the positively charged Arginine (Arg) in the RGD motif with the small, non-polar Glycine (Gly) to form the GDG motif has a profound impact on its ability to mediate cell adhesion. Numerous studies have utilized peptides containing GDG or other scrambled RGD sequences as negative controls to confirm that the observed cellular responses are specifically due to the RGD-integrin interaction.

Quantitative Data: RGD vs. Non-Binding Motifs

Competitive binding assays are commonly used to determine the binding affinity of ligands to their receptors. In these assays, the concentration of a ligand required to inhibit 50% of the binding of a known ligand is determined (IC50). While direct IC50 data for the GDG motif is not extensively reported in the literature, data for other non-functional RGD variants, such as Arginine-Glycine-Glutamic acid (RGE) and Arginine-Alanine-Aspartic acid (RAD), consistently demonstrate a dramatic loss of binding affinity compared to the RGD sequence. This principle is broadly accepted to apply to the GDG motif as well.

| Ligand/Peptide | Integrin Subtype | IC50 (nM) | Fold Change vs. RGD | Reference |

| RGD (Cyclic) | αvβ3 | 1.5 - 8.3 | - | [3][4] |

| RGE (in Fibronectin) | αv-class integrins | No binding detected | >1000 | [5] |

| RAD (Cyclic) | αvβ3 / αvβ6 | >10,000 (micromolar) | >1000 | [6] |

| GRADSP (Control) | Not specified | No inhibition | >1000 | [7] |

Note: The table presents representative data for non-binding RGD analogues to illustrate the significant loss of affinity. It is inferred that the GDG motif would exhibit a similarly high IC50 value, indicating a lack of significant binding.

Experimental Protocols

The use of a non-binding control peptide is a critical component of any experiment investigating RGD-mediated cell adhesion. Below is a detailed methodology for a standard competitive cell adhesion assay that could employ a GDG peptide as a negative control.

Competitive Cell Adhesion Assay

Objective: To determine the specificity of cell adhesion to an RGD-containing substrate and to quantify the inhibitory potential of RGD-based peptides.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., fibronectin, 10 µg/mL in PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free media

-

Peptides:

-

Adhesive Peptide (e.g., GRGDS)

-

Negative Control Peptide (e.g., GRGES or a GDG-containing peptide)

-

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.

-

Blocking: Wash the wells three times with PBS and then block with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell adhesion.

-

Cell Labeling: While the plate is blocking, label the cells with Calcein-AM according to the manufacturer's instructions. This will allow for quantification of adherent cells.

-

Inhibition: Prepare serial dilutions of the adhesive peptide and the negative control peptide. Pre-incubate the labeled cell suspension with the different concentrations of peptides for 30 minutes at 37°C.

-

Seeding: After blocking, wash the wells with PBS. Add the cell-peptide mixtures to the coated wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes should be optimized to remove background while retaining specifically adhered cells.

-

Quantification: Add lysis buffer to each well and measure the fluorescence using a fluorescence plate reader.

-

Analysis: The fluorescence intensity is proportional to the number of adherent cells. The percentage of inhibition is calculated relative to the control wells (no peptide).

Workflow for a competitive cell adhesion assay.

Structural Basis for the Lack of GDG Motif Activity

The high specificity of integrin recognition of the RGD motif is rooted in the precise stereochemical interactions between the peptide and the integrin's binding pocket. The binding of RGD to integrins involves a coordinated effort of all three residues, with the Arginine and Aspartic acid side chains playing particularly crucial roles.

-

Arginine (Arg): The long, positively charged guanidinium (B1211019) group of the Arg side chain forms a critical salt bridge with a negatively charged Aspartic acid residue in the α-subunit of the integrin.[6]

-

Glycine (Gly): The small size of the Glycine residue allows for a specific backbone conformation, often a tight turn, which is necessary to correctly position the flanking Arg and Asp residues for optimal interaction with the integrin.[4]

-

Aspartic acid (Asp): The negatively charged carboxyl group of the Asp side chain coordinates with a divalent cation (usually Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin's β-subunit.[7]

In the GDG motif, the replacement of Arginine with Glycine eliminates the possibility of the crucial salt bridge formation with the integrin α-subunit. The Glycine side chain (a single hydrogen atom) is incapable of forming the strong electrostatic interaction that the guanidinium group of Arginine provides. This loss of a key binding interaction dramatically reduces the overall binding affinity of the peptide for the integrin, rendering it unable to support stable cell adhesion.

RGD vs. GDG interaction with integrin binding pocket.

Signaling Pathways: The Consequence of Non-Binding

The binding of RGD-containing ECM proteins to integrins initiates a cascade of intracellular signaling events, collectively known as outside-in signaling. This process involves the clustering of integrins, recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src, and the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which regulate cell survival, proliferation, and migration.

Since the GDG motif does not effectively bind to integrins, it fails to trigger this outside-in signaling cascade. This lack of signal initiation is the molecular basis for its use as a negative control. When cells are presented with a GDG-containing substrate, they do not form stable focal adhesions, and the downstream signaling pathways associated with cell adhesion are not activated.

References

- 1. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin Activation Dynamics between the RGD-binding Site and the Headpiece Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

H-Gly-Asp-Gly-OH: A Technical Guide for Biochemical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Asp-Gly-OH, composed of glycine (B1666218), aspartic acid, and another glycine residue, represents a simple yet intriguing model for various biochemical investigations. Its structure, featuring a central acidic amino acid flanked by two flexible glycine residues, suggests potential roles in studying peptide conformation, protein-protein interactions, and the influence of charged residues in biological systems. While specific, comprehensive studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from the known functions of its constituent amino acids and related short peptides to provide a technical framework for its use as a model peptide.

The presence of an aspartic acid residue provides a negative charge at physiological pH, making this compound a useful tool for investigating electrostatic interactions in biological recognition processes. The glycine residues offer significant conformational flexibility, allowing the peptide to adapt to various binding pockets. This combination of features makes it a suitable candidate for studies in enzymology, receptor binding, and as a fragment in the design of more complex bioactive peptides.

Physicochemical Properties

The fundamental properties of this compound are derived from its amino acid composition. A summary of its predicted and known characteristics is provided below.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₃N₃O₆ | Calculated |

| Molecular Weight | 247.21 g/mol | Calculated |

| IUPAC Name | L-α-Aspartyl-glycyl-glycine | Nomenclature |

| Amino Acid Sequence | Gly-Asp-Gly (GDG) | --- |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in water | Predicted |

| pI (Isoelectric Point) | Acidic (predicted) | --- |

Biochemical and Research Applications

Based on the properties of related peptides, this compound can be employed in a variety of research contexts:

-

Model for Peptide Synthesis and Conformation: The simple, well-defined structure of this compound makes it an excellent model for optimizing peptide synthesis protocols, particularly for peptides containing acidic residues which can be prone to side reactions like aspartimide formation.[1] Its conformational flexibility due to the glycine residues also makes it a good subject for spectroscopic studies (e.g., NMR, CD) to understand the solution-state structure of short peptides.

-

Enzyme Substrate and Inhibitor Studies: Peptides containing aspartic acid are recognized by various proteases. This compound could serve as a model substrate or a fragment for designing competitive inhibitors for enzymes that recognize acidic residues.

-

Probing Protein-Protein Interactions: The aspartic acid residue can mimic a recognition motif in larger proteins. This peptide could be used in binding assays (e.g., SPR, ITC) to study the contribution of acidic residues to protein-protein interaction interfaces.

-

Drug Delivery and Formulation: Short, hydrophilic peptides are sometimes used to improve the solubility and bioavailability of drug candidates.[2][3] The properties of this compound make it a candidate for such exploratory studies in drug formulation.

-

Cell Adhesion Studies (as a negative control): The well-known Arg-Gly-Asp (RGD) sequence is a key motif for cell adhesion by binding to integrins.[2][4][5] this compound, lacking the critical arginine residue, could serve as an excellent negative control in cell adhesion assays to demonstrate the specificity of RGD-mediated interactions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[6][7][8]

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

20% Piperidine (B6355638) in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Aspartic Acid):

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH as in step 3.

-

Add to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Studying Peptide-Protein Interactions using Surface Plasmon Resonance (SPR)

This generalized protocol describes how to test the binding of this compound to a target protein.[9]

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Target protein

-

This compound (high purity)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Protein Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the target protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the peptide solutions over the immobilized protein surface, starting with the lowest concentration.

-

Monitor the association and dissociation phases.

-

Between injections, regenerate the sensor surface with the regeneration solution to remove bound peptide.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways

While this compound is not directly implicated in specific signaling pathways, peptides containing glycine and aspartate are fundamental to many biological processes. For example, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs), which are ligand-gated ion channels.[10] The activation of these receptors in immune cells like macrophages can modulate inflammatory responses.[10]

This compound could be used to investigate the specificity of such pathways. For instance, it could be tested for its ability to bind to GlyRs or to modulate glycine-mediated signaling, likely acting as a weak agonist or antagonist, or having no effect, thereby helping to define the structural requirements for receptor activation.

Conclusion

This compound serves as a valuable model peptide for a range of biochemical and biophysical studies. Its simple, defined structure with a central acidic residue and flexible glycine linkers makes it ideal for methodological development in peptide synthesis and for fundamental studies of peptide conformation and molecular recognition. While not a known bioactive peptide itself, its utility as a research tool, particularly as a building block for larger peptides or as a negative control in studies of related bioactive sequences like the RGD motif, is significant. The protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound in advancing our understanding of peptide science and its applications in drug discovery and development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mdpi.com [mdpi.com]

- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arg-Gly-Asp: a versatile cell recognition signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Asp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. This methodology, pioneered by R. Bruce Merrifield, simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing. The most widely adopted strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.

This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide H-Gly-Asp-Gly-OH. A particular focus is placed on addressing the challenges associated with the Asp-Gly linkage, which is known to be susceptible to aspartimide formation under the basic conditions of Fmoc deprotection. Careful control of the synthesis and cleavage conditions is crucial to minimize this side reaction and ensure a high purity of the final product.

Data Presentation: Quantitative Summary for 0.1 mmol Synthesis

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

Table 1: Resin and Amino Acid Quantities

| Parameter | Value | Unit | Notes |

| Resin | |||

| Type | Fmoc-Gly-Wang Resin | - | Pre-loaded resin is recommended for convenience. |

| Substitution | 0.5 | mmol/g | A standard substitution level is suitable for a short peptide.[1] |

| Amount | 200 | mg | Based on a 0.1 mmol synthesis scale. |

| Amino Acids | |||

| Fmoc-Asp(OtBu)-OH | 205.7 | mg | 5 equivalents relative to resin loading. |

| Fmoc-Gly-OH | 148.7 | mg | 5 equivalents relative to resin loading. |

Table 2: Reagent Quantities per Coupling Cycle

| Reagent | Volume/Mass | Molar Equivalents | Purpose |

| 20% Piperidine (B6355638) in DMF | 5 | mL | Fmoc deprotection |

| HBTU | 189.6 | mg (4.9 eq.) | Coupling Reagent |

| DIPEA | 174 | µL (10 eq.) | Base for Coupling |

| DMF | As required | - | Solvent |

Table 3: Cleavage Cocktail Composition

| Reagent | Percentage (v/v or w/v) | Volume for 200 mg Resin | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | 1.9 | mL |

| Triisopropylsilane (TIS) | 2.5% | 50 | µL |

| Water (DI) | 2.5% | 50 | µL |

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of this compound.

Resin Preparation and Swelling

-

Weigh 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g substitution, 0.1 mmol) and place it into a fritted syringe reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

-

Drain the DMF by filtration.

Synthesis Cycle 1: Coupling of Fmoc-Asp(OtBu)-OH

2.1. Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

2.2. Coupling

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (205.7 mg, 0.5 mmol), HBTU (189.6 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.[2][3]

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-